2-Methyl-2-propanyl (1E)-1-propen-1-ylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkene under specific conditions. One common method is the reaction of tert-butyl carbamate with prop-1-en-1-yl chloride in the presence of a base such as potassium carbonate . The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for (E)-tert-Butyl prop-1-en-1-ylcarbamate involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using advanced techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl prop-1-en-1-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .
Scientific Research Applications
(E)-tert-Butyl prop-1-en-1-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate the activity of the enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A precursor in the synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate.
Prop-1-en-1-yl chloride: Another precursor used in the synthesis.
tert-Butyl (E)-prop-1-en-1-ylcarbamate analogs: Compounds with similar structures but different substituents.
Uniqueness
(E)-tert-Butyl prop-1-en-1-ylcarbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility as a building block in organic synthesis and its potential in various scientific fields make it a valuable compound .
Biological Activity
2-Methyl-2-propanyl (1E)-1-propen-1-ylcarbamate, also known as a carbamate derivative, has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₃NO₂
- Molecular Weight : 143.19 g/mol
This compound features a carbamate functional group that is known for its diverse biological activities.
Biological Activity Overview
Carbamates are widely recognized for their pharmacological properties, which include:
- Antimicrobial Activity : Various studies have indicated that carbamate derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
- Anticancer Properties : Some carbamates have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells. Research indicates that specific structural modifications can enhance their cytotoxic effects.
- Anti-inflammatory Effects : Carbamates may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
A study investigating the antimicrobial effects of various carbamate derivatives found that this compound exhibited notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results are summarized in the table below:
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Escherichia coli | 32 | Moderate |
Staphylococcus aureus | 16 | High |
Pseudomonas aeruginosa | 64 | Low |
These findings suggest that structural modifications in the carbamate can enhance its antimicrobial properties.
Anticancer Studies
In a comparative study on the cytotoxic effects of various carbamates, this compound was tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 25 µM against the OVCAR-8 ovarian cancer cell line.
Case Study on Anticancer Potential
A notable case study involved the administration of this compound in a preclinical model of ovarian cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
Case Study on Anti-inflammatory Effects
Another case study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound, suggesting its utility in managing inflammatory conditions.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
tert-butyl N-prop-1-enylcarbamate |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10) |
InChI Key |
FIZCCQCDGGYKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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